Lpyfd-NH2 (tfa)
Description
LPYFD-NH2 (tfa) is a synthetic pentapeptide with the sequence Leu-Pro-Tyr-Phe-Asp-NH2, where "tfa" denotes trifluoroacetic acid as a counterion introduced during purification. It is structurally and functionally designed to inhibit β-amyloid (Aβ) aggregation, a hallmark of Alzheimer’s disease (AD). Studies demonstrate that LPYFD-NH2 disrupts Aβ1-42 fibrillization, reducing neurotoxicity in vitro and in vivo . Its proposed mechanisms include acting as a β-sheet breaker or masking Aβ’s hydrophobic surfaces to prevent aggregation, though the exact interaction remains under investigation .
Properties
Molecular Formula |
C35H45F3N6O10 |
|---|---|
Molecular Weight |
766.8 g/mol |
IUPAC Name |
(3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H44N6O8.C2HF3O2/c1-19(2)15-23(34)33(47)39-14-6-9-27(39)32(46)38-26(17-21-10-12-22(40)13-11-21)31(45)37-25(16-20-7-4-3-5-8-20)30(44)36-24(29(35)43)18-28(41)42;3-2(4,5)1(6)7/h3-5,7-8,10-13,19,23-27,40H,6,9,14-18,34H2,1-2H3,(H2,35,43)(H,36,44)(H,37,45)(H,38,46)(H,41,42);(H,6,7)/t23-,24-,25-,26-,27-;/m0./s1 |
InChI Key |
IXZJYLXIKGCIAF-HYRZFBCKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)O)C(=O)N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)O)C(=O)N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Lpyfd-NH2 (tfa) is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA (trifluoroacetic acid) to remove protecting groups .
Industrial Production Methods
Industrial production of Lpyfd-NH2 (tfa) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using techniques like high-performance liquid chromatography (HPLC) and lyophilized for storage .
Chemical Reactions Analysis
Functional Interactions
Lpyfd-NH2 (TFA) exhibits inhibitory activity against Aβ(1-42) aggregation , a hallmark of Alzheimer’s disease :
-
Mechanism : Disrupts β-sheet formation in amyloid-beta fibrils via competitive binding to hydrophobic regions .
-
Experimental Evidence :
Key Assays :
| Assay | Result | Significance |
|---|---|---|
| Thioflavin T | 60% inhibition at 24 hours | Quantifies fibril disruption |
| TEM Imaging | Reduced fibril density | Visual confirmation of inhibition |
Stability and Degradation
-
Acid Stability : Stable in TFA during synthesis but degrades in strong acids (e.g., HCl) due to peptide bond hydrolysis .
-
Oxidation : Tyrosine residues are susceptible to oxidation; stabilized by scavengers like DTT during cleavage.
Comparative Reactivity of TFA
TFA’s role extends beyond synthesis:
Scientific Research Applications
Lpyfd-NH2 (tfa) has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in inhibiting amyloid-beta aggregation, making it a valuable tool in Alzheimer’s disease research.
Medicine: Potential therapeutic agent for neurodegenerative diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations
Mechanism of Action
Lpyfd-NH2 (tfa) exerts its effects by binding to amyloid-beta peptides and preventing their aggregation into amyloid plaques. This interaction disrupts the formation of beta-sheets, which are crucial for the stability of amyloid fibrils. The compound’s molecular targets include the amyloid-beta peptides, and it operates through pathways involving the inhibition of peptide aggregation .
Comparison with Similar Compounds
Peptide-Based Analogues
LPYFD-NH2 vs. Soto’s LPFFD
LPFFD (Leu-Pro-Phe-Phe-Asp) is a pioneering pentapeptide developed by Soto et al. to target Aβ aggregation. Below is a comparative analysis:
Key Findings :
- LPYFD-NH2’s amidation may improve metabolic stability compared to LPFFD’s free carboxyl terminus.
- The Tyr residue in LPYFD-NH2 could facilitate polar interactions with Aβ, whereas LPFFD relies on dual Phe residues for stronger hydrophobic binding .
Structural Analogues: Amino Acid Derivatives
Several small-molecule analogues share structural motifs with LPYFD-NH2’s components, influencing peptide design and pharmacokinetics:
Key Insights :
- H-Phe(4-NH2)-OH: The para-amino group on phenylalanine may enhance binding to Aβ’s aromatic residues.
- Toxicity Considerations : Structural analogues like H-Phe(4-NH2)-OH carry warnings for irritation, emphasizing the need for careful formulation in peptide therapeutics .
Mechanistic and Efficacy Comparison
- LPYFD-NH2 vs.
- For example, incorporating BBB-permeable residues could enhance LPYFD-NH2’s in vivo delivery .
Q & A
What experimental techniques are recommended for characterizing the structural and functional properties of Lpyfd-NH2 (tfa) in neurochemical studies?
Basic Research Question
Characterization should integrate in vitro and in vivo approaches:
- Structural Analysis : Use SDS-PAGE and Western Blotting to verify protein purity and confirm molecular weight, as described in lentivector-based overexpression studies .
- Functional Assays : Employ immunohistochemistry (IHC) with cell-type-specific markers (e.g., Pax2 for GABAergic interneurons) to localize expression in target tissues. Pair with confocal microscopy for spatial resolution .
- Electrophysiological Profiling : Combine patch-clamp recordings with in utero electroporation (IUE) to assess neuronal activity modulation in cerebellar inhibitory neurons .
How should researchers design stability studies for Lpyfd-NH2 (tfa) under varying physiological conditions?
Advanced Research Question
Stability studies require controlled variables and robust statistical frameworks:
- Parameter Selection : Define pH, temperature, and enzymatic degradation profiles based on target tissue microenvironments (e.g., cerebellar interstitial fluid). Use GLP-compliant protocols for reproducibility .
- Data Validation : Apply multivariate regression to identify confounding factors (e.g., batch effects in protein extraction). Reference Blackwelder’s equivalence testing for statistical rigor .
- Longitudinal Tracking : Incorporate mass spectrometry (ICP-MS or INAA) for trace-element stability analysis, as outlined in geochemical compositional protocols .
How can conflicting data on Lpyfd-NH2 (tfa)’s role in neuronal specification be resolved?
Advanced Research Question
Address contradictions through systematic re-evaluation:
- Methodological Audit : Compare transcriptional profiling techniques (e.g., RNA-seq vs. qPCR) used in studies of Tfap2A/B homologs. Discrepancies may arise from sensitivity thresholds or cell-line specificity .
- Cross-Validation : Replicate findings using orthogonal methods (e.g., CRISPR knockdown followed by functional rescue experiments) .
- Meta-Analysis : Aggregate data from public repositories (e.g., NCBI GEO) to assess consensus across models, as recommended for FAIR data practices .
What protocols ensure reproducibility in synthesizing and purifying Lpyfd-NH2 (tfa) for in vivo applications?
Basic Research Question
Standardize synthesis workflows with:
- Vector Construction : Use pCDH or pLL3.7 lentivectors for consistent overexpression/knockdown, ensuring ORF cloning fidelity via Sanger sequencing .
- Purification : Optimize FPLC or affinity chromatography with protease inhibitors to prevent degradation. Document deviations from GLP explicitly .
- Quality Control : Validate purity (>95%) via HPLC-UV and confirm bioactivity using luciferase reporter assays in HEK-293T cells .
How should researchers integrate multi-omics data to elucidate Lpyfd-NH2 (tfa)’s regulatory networks?
Advanced Research Question
Adopt a systems biology framework:
- Transcriptomic Profiling : Pair RNA-seq with ChIP-seq to identify direct targets (e.g., Pax2 or Olig2) in cerebellar GABAergic neurons .
- Proteomic Cross-Referencing : Use STRING or Reactome databases to map interaction networks, prioritizing nodes with high betweenness centrality .
- Data Harmonization : Convert raw data to standardized formats (e.g., mzML for mass spectrometry) to facilitate repository submissions .
What statistical approaches are critical for analyzing dose-response relationships in Lpyfd-NH2 (tfa) toxicity studies?
Basic Research Question
Leverage dose-response modeling:
- Nonlinear Regression : Fit data to Hill or Log-Logistic models using tools like GraphPad Prism. Report EC50/IC50 with 95% confidence intervals .
- Outlier Detection : Apply Grubbs’ test or Rosner’s test to exclude technical artifacts .
- Power Analysis : Predefine sample sizes using pilot data to ensure ≥80% power, minimizing Type II errors .
How can metadata standards improve the interoperability of Lpyfd-NH2 (tfa) research data across disciplines?
Advanced Research Question
Adopt domain-specific schemas:
- Chemical Metadata : Include IUPAC nomenclature, CAS registry, and spectral data (NMR, IR) in ISA-Tab format .
- Experimental Context : Annotate protocols with RRID identifiers (e.g., antibodies, cell lines) to enhance reproducibility .
- Ethics Compliance : Align with NIH/NIFA guidelines for de-identifying human/animal data in public repositories .
What strategies mitigate bias in cell-type-specific expression studies of Lpyfd-NH2 (tfa)?
Advanced Research Question
Implement blinding and normalization:
- Blinded Analysis : Separate data acquisition (e.g., confocal imaging) from quantification to reduce observer bias .
- Batch Correction : Use ComBat or surrogate variable analysis (SVA) in RNA-seq pipelines .
- Negative Controls : Include sham-electroporated tissues in IUE experiments to account for procedural artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
